Selective Inhibition of F1F0 ATP Hydrolase vs. Oligomycin
BMS‑199264 hydrochloride inhibits F1F0 ATP hydrolase with an IC50 of 0.5 μM while exerting no measurable effect on ATP synthase activity [1]. In contrast, oligomycin inhibits both hydrolase and synthase functions, with reported IC50 values for ATP synthesis inhibition ranging from 1–10 μM in various mitochondrial preparations [2].
| Evidence Dimension | Inhibitory potency and selectivity for F1F0 ATP hydrolase vs. synthase |
|---|---|
| Target Compound Data | Hydrolase IC50 = 0.5 μM; Synthase activity unaffected |
| Comparator Or Baseline | Oligomycin: inhibits both hydrolase and synthase; reported IC50 for ATP synthesis ~1–10 μM (mitochondrial preparations) |
| Quantified Difference | BMS‑199264 is ~2‑20‑fold more potent against hydrolase and completely spares synthase activity, whereas oligomycin blocks both functions. |
| Conditions | Submitochondrial particles and isolated enzyme assays; data from Grover et al. 2008 [1] and Grover et al. 2004 [2]. |
Why This Matters
Selective hydrolase inhibition allows preservation of ATP production in healthy tissue and during reperfusion, a critical advantage for ischemia‑reperfusion studies where non‑selective inhibitors cause confounding cardiodepression.
- [1] Grover GJ, Malm J. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia. Cardiovasc Ther. 2008;26(4):287-96. View Source
- [2] Grover GJ, Atwal KS, Sleph PG, Wang FL, Monshizadegan H, Monticello T, Green DW. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity. Am J Physiol Heart Circ Physiol. 2004;287(4):H1747-55. View Source
